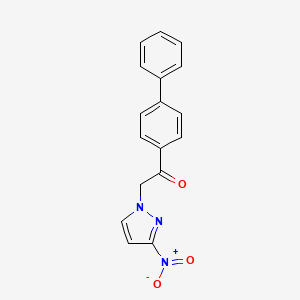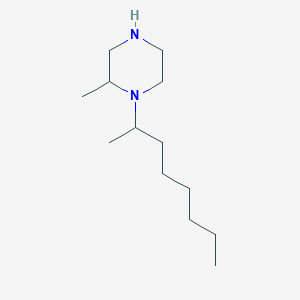![molecular formula C12H8Br2N4O2 B6330498 2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95% CAS No. 1240567-39-8](/img/structure/B6330498.png)
2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several interesting functional groups. The 1H-1,2,4-triazole group is a type of heterocyclic aromatic compound, which consists of a five-membered ring containing three nitrogen atoms . The dibromo indicates the presence of two bromine atoms, which could potentially make this compound useful in certain types of chemical reactions. The isoindole group is a polycyclic compound made up of a benzene ring fused to a five-membered ring. The 1,3-dione indicates the presence of two carbonyl groups (C=O) on the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole group would contribute to the aromaticity of the molecule, while the dibromo group could potentially influence the overall shape and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dibromo group could potentially increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Triazoles, including derivatives such as 1H-1,2,4-triazole, have been extensively studied for their role in the development of new drugs due to their diverse biological activities. These activities span across anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The synthesis of these compounds often involves green chemistry approaches to address current challenges in sustainability and energy conservation. Such efforts are geared towards finding more efficient preparation methods that are environmentally friendly. The dibromo-1H-1,2,4-triazol-1-yl moiety serves as a critical component in constructing such heterocyclic frameworks, offering a pathway to developing novel therapeutic agents (Ferreira et al., 2013).
Biological Activities
The incorporation of 1,2,4-triazole derivatives has been linked to a myriad of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. These compounds have been compared to biogenic amino acids like cysteine, which also possesses an SH-group, indicating their potential in therapeutic applications. The research underscores the importance of 1,2,4-triazole derivatives in medicinal chemistry, where they are explored for their pharmacological potential against various diseases and conditions (Ohloblina, 2022).
Material Science Applications
In the realm of material science, triazole derivatives have found applications in creating proton-conducting membranes for fuel cells, highlighting their utility beyond pharmaceuticals. These compounds enhance the basic characteristics of electrolyte membranes, improving their thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. Such advancements underscore the versatility of triazole derivatives in developing high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-(2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione” are currently unknown. This compound is a derivative of 3,5-Dibromo-1H-1,2,4-triazole , which is used in organic synthesis . .
Mode of Action
As a derivative of 3,5-Dibromo-1H-1,2,4-triazole , it may interact with its targets in a similar manner.
Pharmacokinetics
The compound has a predicted boiling point of 364.8±25.0 °C . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N4O2/c13-11-15-12(14)18(16-11)6-5-17-9(19)7-3-1-2-4-8(7)10(17)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPMIERVPMCKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=NC(=N3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)
amine hydrochloride](/img/structure/B6330454.png)



![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)


amine](/img/structure/B6330508.png)